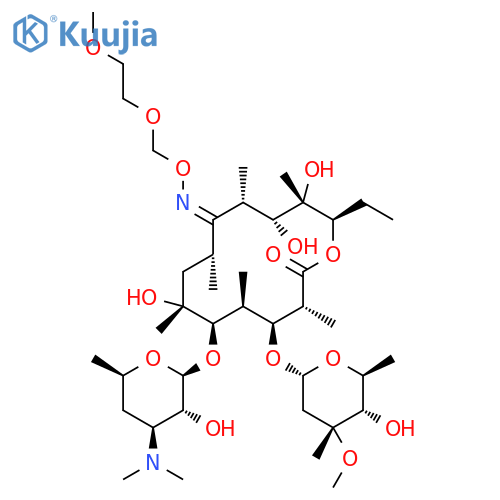

Cas no 134931-00-3 ((Z)-Roxithromycin)

(Z)-Roxithromycin structure

商品名:(Z)-Roxithromycin

CAS番号:134931-00-3

MF:C41H76N2O15

メガワット:837.04655456543

CID:2086526

(Z)-Roxithromycin 化学的及び物理的性質

名前と識別子

-

- (Z)-Roxithromycin

- roxithromycin

- 7LG42MZ5GK

- Rulid

- Surlid

- (E)-roxithromycin

- C41H76N2O15

- Tirabicin

- Assoral

- Rossitrol

- Overall

- Biaxsig

- Roxomycin

-

- インチ: 1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1

- InChIKey: RXZBMPWDPOLZGW-HEWSMUCTSA-N

- ほほえんだ: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)/C(/[C@H](C)[C@H]([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC)=O)O)O)=N/OCOCCOC)O

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 17

- 重原子数: 58

- 回転可能化学結合数: 13

- 複雑さ: 1310

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 217

(Z)-Roxithromycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R700855-10mg |

(Z)-Roxithromycin |

134931-00-3 | 10mg |

$201.00 | 2023-05-17 | ||

| TRC | R700855-250mg |

(Z)-Roxithromycin |

134931-00-3 | 250mg |

$ 3000.00 | 2023-09-06 | ||

| TRC | R700855-100mg |

(Z)-Roxithromycin |

134931-00-3 | 100mg |

$1568.00 | 2023-05-17 | ||

| Biosynth | IR106421-25 mg |

(9Z)-Roxithromycin |

134931-00-3 | 25mg |

$2,310.00 | 2023-01-04 | ||

| Biosynth | IR106421-50 mg |

(9Z)-Roxithromycin |

134931-00-3 | 50mg |

$3,465.00 | 2023-01-04 |

(Z)-Roxithromycin 関連文献

-

Xin Zhang,Shuqing Gu,Yaping Ding Anal. Methods 2014 6 3316

-

Matthew Nkoom,Guanghua Lu,Jianchao Liu Environ. Sci.: Processes Impacts 2018 20 1640

-

3. Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamicsJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1993 2303

-

Wei Rao,Rong Cai,Zhaohui Zhang,Yuli Yin,Fang Long,Xinxi Fu RSC Adv. 2014 4 18503

-

Kui Bian,YaHong Liu,ZongNan Wang,Tong Zhou,XuQin Song,FangYu Zhang,LiMin He RSC Adv. 2015 5 27584

134931-00-3 ((Z)-Roxithromycin) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬